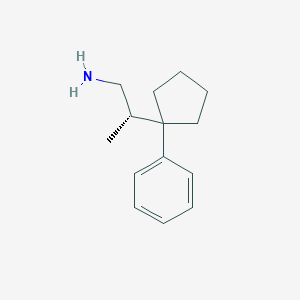
(2S)-2-(1-Phenylcyclopentyl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(1-Phenylcyclopentyl)propan-1-amine, commonly known as PCP, is a dissociative anesthetic drug that was originally developed as a general anesthetic in the 1950s. PCP has been widely used in scientific research as a tool to study the central nervous system (CNS) and its effects on behavior, cognition, and perception. PCP is a potent N-methyl-D-aspartate (NMDA) receptor antagonist, which means it blocks the action of glutamate, a neurotransmitter that is involved in learning, memory, and synaptic plasticity.
作用机制
PCP acts as a non-competitive antagonist of the NMDA receptor, which means it binds to a site on the receptor that is distinct from the glutamate-binding site. By blocking the action of glutamate, PCP disrupts the normal functioning of the (2S)-2-(1-Phenylcyclopentyl)propan-1-amine, leading to the characteristic behavioral and cognitive effects associated with the drug.
Biochemical and Physiological Effects:
PCP has been shown to produce a wide range of biochemical and physiological effects in animal models. These effects include alterations in neurotransmitter release, changes in gene expression, and alterations in synaptic plasticity. PCP has also been shown to produce neurotoxic effects in certain brain regions, particularly the hippocampus and prefrontal cortex.
实验室实验的优点和局限性
PCP has several advantages for use in lab experiments, including its potent and selective action on the NMDA receptor, its ability to produce a wide range of behavioral and cognitive effects, and its well-established pharmacology and toxicology. However, PCP also has several limitations, including its potential for abuse, its neurotoxic effects, and its complex pharmacokinetics.
未来方向
There are several future directions for research on PCP and its effects on the (2S)-2-(1-Phenylcyclopentyl)propan-1-amine. One area of research is the development of new NMDA receptor antagonists that are more selective and less toxic than PCP. Another area of research is the use of PCP as a tool to study the neurobiological mechanisms underlying various psychiatric disorders, such as schizophrenia and depression. Additionally, there is a need for more research on the long-term effects of PCP use on the brain and behavior.
合成方法
The synthesis of PCP involves several chemical reactions, including the condensation of cyclopentanone with phenylmagnesium bromide, followed by the reduction of the resulting ketone with lithium aluminum hydride. The final step involves the reductive amination of the resulting amine with 2-bromo-1-(chloromethyl)propane in the presence of sodium cyanoborohydride.
科学研究应用
PCP has been used extensively in scientific research to study the effects of NMDA receptor antagonists on the (2S)-2-(1-Phenylcyclopentyl)propan-1-amine. PCP has been shown to produce a wide range of behavioral and cognitive effects in animal models, including hyperactivity, stereotypy, and impairments in learning and memory. PCP has also been used to study the neurobiological mechanisms underlying various psychiatric disorders, such as schizophrenia and depression.
属性
IUPAC Name |
(2S)-2-(1-phenylcyclopentyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-12(11-15)14(9-5-6-10-14)13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11,15H2,1H3/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKUGGLKGKKBCX-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1(CCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1(CCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



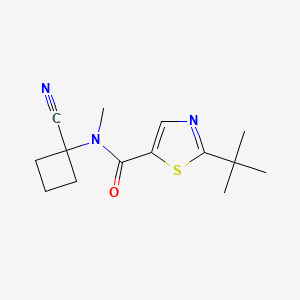
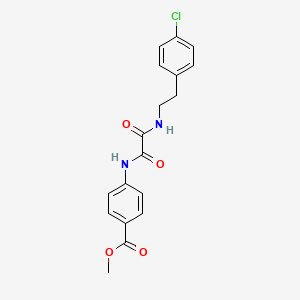
![1-[2-(Hydroxymethyl)phenyl]ethanol](/img/structure/B2915640.png)
![(2E)-1-(Fur-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2915642.png)
![2-Fluoro[1,1'-biphenyl]-4-yl 4-(acetylamino)benzenesulfonate](/img/structure/B2915645.png)
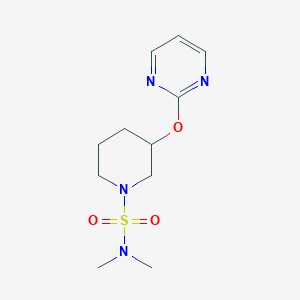
![4-ethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B2915647.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2915649.png)
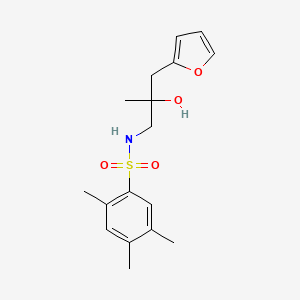
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2915652.png)
![1-(2-chloropyridin-3-yl)sulfonyl-N-[2,2,2-trifluoro-1-(4-methylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2915653.png)
![8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2915654.png)